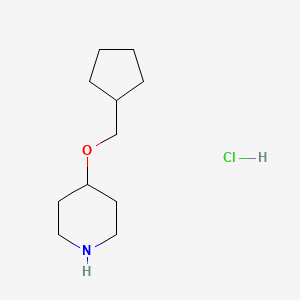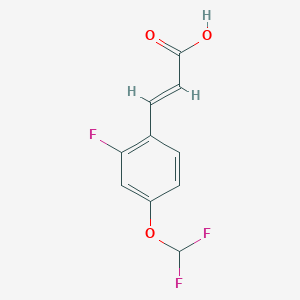
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an acrylic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups and is used in similar applications, such as in the synthesis of pharmaceuticals and materials.
4-(Difluoromethoxy)phenyl isothiocyanate: Another related compound with applications in medicinal chemistry and agricultural chemistry.
Uniqueness
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H7F3O3 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
(E)-3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+ |
Clé InChI |
LKGMGLDIEQKRIF-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OC(F)F)F)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




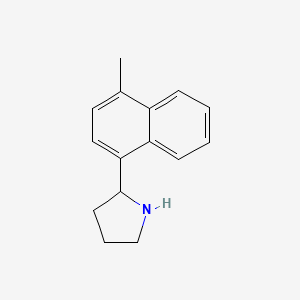

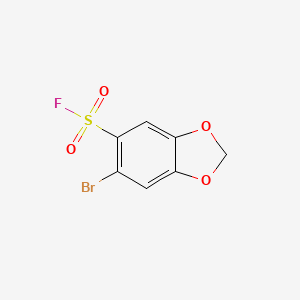
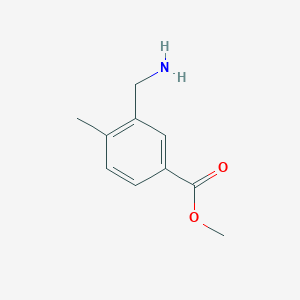


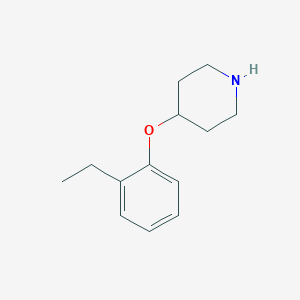
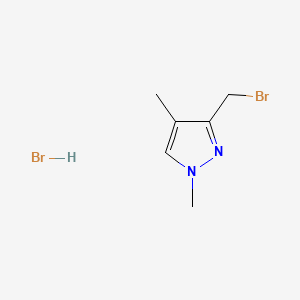
![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
